Cas no 920170-81-6 (N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)

N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- VU0503539-1
- N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- AKOS024473641
- 920170-81-6
- F2872-0017
- N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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- Inchi: 1S/C18H17N3O6S/c22-28(23,13-3-5-16-17(12-13)26-11-10-25-16)19-7-9-27-18-6-4-14(20-21-18)15-2-1-8-24-15/h1-6,8,12,19H,7,9-11H2
- InChI Key: BZXYVQWCXLJFRO-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=C(C=1)OCCO2)(NCCOC1=CC=C(C2=CC=CO2)N=N1)(=O)=O
Computed Properties
- Exact Mass: 403.08380644g/mol
- Monoisotopic Mass: 403.08380644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 601
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 121Ų
N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2872-0017-4mg |
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
920170-81-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2872-0017-5mg |
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
920170-81-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2872-0017-75mg |
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
920170-81-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2872-0017-1mg |
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
920170-81-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2872-0017-25mg |
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
920170-81-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2872-0017-5μmol |
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
920170-81-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2872-0017-30mg |
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
920170-81-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2872-0017-50mg |
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
920170-81-6 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2872-0017-100mg |
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
920170-81-6 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2872-0017-2μmol |
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
920170-81-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Related Literature
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
Additional information on N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Introduction to N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and Its Applications in Modern Chemical Biology
N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS No. 920170-81-6) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, represents a fusion of heterocyclic chemistry and sulfonamide functionality, making it a promising candidate for various biological applications.
The molecular architecture of N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide incorporates several key pharmacophoric elements that are known to enhance binding affinity and selectivity towards biological targets. The presence of a furan moiety in the pyridazine ring not only contributes to the compound's solubility and metabolic stability but also introduces unique electronic properties that can modulate its interactions with biological receptors.
In recent years, there has been a surge in research focused on the development of novel sulfonamide derivatives as therapeutic agents. Sulfonamides are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a sulfonamide group into the 2,3-dihydro-1,4-benzodioxine scaffold in this compound enhances its potential as a bioactive molecule by providing a polar moiety that can interact favorably with hydrophilic regions of biological targets.
The pyridazine core of the molecule is another critical feature that contributes to its pharmacological potential. Pyridazines have been extensively studied for their role in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. The specific substitution pattern in the pyridazine ring of this compound further fine-tunes its binding properties, making it an attractive scaffold for drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide with high accuracy. These computational studies have revealed that the compound can effectively interact with various enzymes and receptors involved in critical biological pathways. This has opened up new avenues for exploring its potential therapeutic applications.
The synthesis of N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the furan and pyridazine moieties necessitates careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound in multi-kilogram quantities, facilitating its use in both preclinical and clinical studies.
In the realm of drug discovery, the development of novel scaffolds is crucial for overcoming resistance mechanisms and improving therapeutic efficacy. The unique structural features of N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide make it an excellent candidate for further exploration as a lead compound. Its ability to modulate multiple biological targets simultaneously suggests that it could be developed into a multi-target drug with enhanced therapeutic benefits.
The potential applications of this compound extend beyond traditional therapeutic areas. Researchers are exploring its use in agrochemicals and material science due to its structural versatility and reactivity. The sulfonamide group provides a handle for further functionalization, allowing chemists to tailor the molecule for specific applications.
Epidemiological studies have shown that compounds containing sulfonamide moieties often exhibit favorable pharmacokinetic profiles. This is particularly relevant for long-term therapeutic use where bioavailability and metabolic stability are critical factors. The structural design of N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide aligns well with these requirements, making it a promising candidate for further development.
The integration of machine learning algorithms into drug discovery pipelines has revolutionized the way new compounds are identified and optimized. These algorithms can analyze vast datasets to identify patterns and relationships between molecular structures and biological activities. By leveraging these tools, researchers have been able to accelerate the discovery process significantly.
The future prospects for N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide are bright as ongoing research continues to uncover new applications and refine synthetic methodologies. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical reality.
In conclusion, N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS No. 920170-81-6) represents a significant advancement in chemical biology and pharmaceutical research. Its unique molecular structure and diverse range of potential applications make it a valuable asset in the quest for novel therapeutic agents. As research progresses,this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.
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